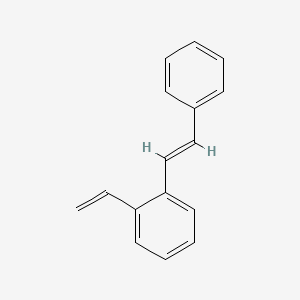
Benzene, 1-ethenyl-2-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethenyl-2-(2-phenylethenyl)- is an organic compound with the molecular formula C16H12 It is a derivative of benzene, characterized by the presence of ethenyl and phenylethenyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-2-(2-phenylethenyl)- typically involves the reaction of benzene derivatives with ethenyl and phenylethenyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethenyl and phenylethenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of Benzene, 1-ethenyl-2-(2-phenylethenyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethenyl-2-(2-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-ethenyl-2-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-2-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that lead to the final substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-ethenyl-2-(2-phenylethynyl)
- Benzene, 1-methoxy-4-(2-phenylethenyl)
- Benzene, 1-ethynyl-2-(2-phenylethenyl)
Uniqueness
Benzene, 1-ethenyl-2-(2-phenylethenyl)- is unique due to its specific arrangement of ethenyl and phenylethenyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H14 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-ethenyl-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H14/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h2-13H,1H2/b13-12+ |
InChI Key |
SSXRRKVCVZJNDB-OUKQBFOZSA-N |
Isomeric SMILES |
C=CC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C=CC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















